2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide
Description
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, an oxazole ring, and a fluoro-methylphenyl group
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN2O2S/c1-11-5-6-14(20)8-15(11)22-17(23)10-25-18-21-9-16(24-18)12-3-2-4-13(19)7-12/h2-9H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNGFDTZGJFKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Thioether Formation: The sulfanyl group is introduced by reacting the oxazole derivative with a thiol compound.
Acetamide Formation: The final step involves the acylation of the intermediate with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the bromophenyl group, potentially leading to the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxazole derivatives and debrominated phenyl compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular pathways and its potential as a therapeutic agent.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
Uniqueness
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide is unique due to its combination of an oxazole ring, a bromophenyl group, and a fluoro-methylphenyl group. This combination imparts specific chemical and biological properties that are distinct from other similar compounds.
Biological Activity
The compound 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound features an oxazole ring, a sulfanyl group, and an acetamide moiety. Its molecular formula is with a molecular weight of approximately 419.3 g/mol. The presence of the bromophenyl and fluoro-methylphenyl groups suggests potential interactions with various biological targets.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The oxazole and sulfanyl groups are known to interact with enzyme active sites, potentially inhibiting pathways associated with cancer proliferation.
- Receptor Modulation : The compound may act as a ligand for specific receptors involved in cellular signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cell lines, which could be a critical mechanism for this compound as well.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving related oxazole derivatives have demonstrated:
- Inhibition of Cell Proliferation : Compounds showed IC50 values in the micromolar range against various cancer cell lines, indicating effective inhibition of cell growth.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6k | A549 | 3.14 ± 0.29 | Apoptosis via mitochondrial pathway |
| 6l | A549 | 0.46 ± 0.02 | Apoptosis via caspase-dependent pathway |
Anti-inflammatory Activity
Similar oxazole derivatives have also been evaluated for anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to their therapeutic potential in inflammatory diseases.
Case Studies
-
Study on A549 Lung Cancer Cells :
- Researchers synthesized a series of flavonols and tested their effects on A549 cells.
- Compound 6l exhibited significant apoptosis induction through mitochondrial pathways, suggesting that structurally related compounds may share similar mechanisms.
-
In Vivo Studies :
- Preliminary animal studies indicated reduced tumor growth in xenograft models treated with oxazole derivatives, further supporting their potential as anticancer agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
